Evidence Item 1: FPRL1 Target Hypothesis — Patent-Defined Structural Scope Versus Non-FPRL1 Pyrrolidinyl Ureas
The compound falls within the general Formula (I) of CN105814019B, which claims FPRL1 agonist activity as the therapeutic mechanism of action [1]. In contrast, the close analog SB-705498 (a pyrrolidinyl urea with distinct aryl substitution) is a potent TRPV1 antagonist with an IC50 of 3 nM against capsaicin-activated human TRPV1, demonstrating that the pyrrolidinyl urea scaffold is pharmacologically pluripotent and that target engagement is exquisitely sensitive to substitution pattern [2]. No quantitative FPRL1 EC50 or binding affinity data for CAS 946351-66-2 itself are publicly available. Consequently, the FPRL1 assignment remains a patent-based hypothesis and cannot be quantitatively benchmarked against known FPRL1 tool compounds such as TC-FPR 43 or QuinC1 .
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | FPRL1 agonist (patent claim; no quantitative EC50 or Ki publicly available) [1] |
| Comparator Or Baseline | SB-705498: TRPV1 antagonist, IC50 3 nM (capsaicin, hTRPV1, -70 mV) [2]; TC-FPR 43: dual FPR1/FPR2 agonist, EC50 in low micromolar range |
| Quantified Difference | Target divergence complete (FPRL1 vs. TRPV1); quantitative comparison not possible due to absence of CAS 946351-66-2 potency data |
| Conditions | Patent CN105814019B general formula scope; SB-705498 data from FLIPR-Ca2+ assay; TC-FPR 43 data from calcium flux assay in CHO cells expressing human FPR2 |
Why This Matters
For users requiring FPRL1 agonism, procurement of CAS 946351-66-2 is contingent on accepting the patent-derived target hypothesis without quantitative potency benchmarking; TRPV1-targeted analogs are functionally non-substitutable.
- [1] CN105814019B — Urea derivative or pharmacologically acceptable salt thereof. Chinese Patent. Toray Industries, Inc. See claims defining FPRL1 agonist activity for compounds within Formula (I). View Source
- [2] Rami HK, Thompson M, Stemp G, et al. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development. Bioorg Med Chem Lett. 2006;16(12):3287-3291. View Source
